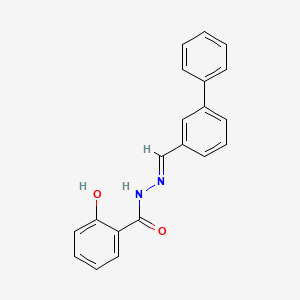

N'-(3-biphenylylmethylene)-2-hydroxybenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N'-(3-biphenylylmethylene)-2-hydroxybenzohydrazide and related compounds involves several chemical processes, including condensation reactions. For instance, Bharty et al. (2015) described the synthesis and characterization of related compounds through elemental analyses, IR, NMR, and single-crystal X-ray diffraction data, highlighting the importance of molecular geometry optimization and charge distribution analysis in understanding their structure and properties (Bharty et al., 2015).

Molecular Structure Analysis

Crystal and molecular structures of similar compounds have been elucidated using spectroscopic data and X-ray crystallography. Quoc et al. (2019) detailed the crystal and molecular structures of two N'-(1-phenyl-benzyl-idene)-2-(thiophen-3-yl)acetohydrazides, providing insights into the configuration, conformation, and stabilization of these molecules through hydrogen bonding and π interactions (Quoc et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving N'-(3-biphenylylmethylene)-2-hydroxybenzohydrazide derivatives can lead to various bioactive molecules. Jun (2012) synthesized novel derivatives by combining o-hydroxyl phenyl and substituted phenyl ethyl, indicating the influence of substituents on antibacterial activity and providing a basis for understanding the chemical reactivity and functionalization of these compounds (Lu Jun, 2012).

Physical Properties Analysis

The physical properties, including thermal behavior and stability, of related compounds have been investigated to understand their suitability for various applications. Bharty et al. (2015) found that their synthesized compounds are thermally stable, showcasing potential for applications requiring material stability under thermal stress (Bharty et al., 2015).

Chemical Properties Analysis

The chemical properties, such as antibacterial activity and molecular interactions, of these compounds are critical for their potential applications. The study by Jun (2012) on the antibacterial activities of N-[1-(substituted-phenyl)ethyl]-2-hydroxybenzohydrazide derivatives highlights their specificity and selectivity towards different bacterial strains, underscoring the importance of chemical properties in the design of bioactive molecules (Lu Jun, 2012).

Applications De Recherche Scientifique

Antibacterial Activities

Research has demonstrated that derivatives of 2-hydroxybenzohydrazide, through synthesis and structural modifications, exhibit significant antibacterial properties. These compounds have shown specificity and selective antibacterial activities against different bacterial strains. For example, certain derivatives displayed excellent inhibitory effects against Escherichia coli and Monilia albican, with inhibitory rates as high as 100% at specific concentrations, showcasing their potential as antibacterial agents (Lu Jun, 2012).

Coordination Chemistry

The coordination chemistry of derivatives of 2-hydroxybenzohydrazide with various metal ions has been extensively studied. These compounds can act as tridentate ligands, coordinating through the enolic carbonyl oxygen of the hydrazide moiety, azomethine nitrogen, and pyrazolone oxygen atoms. This versatility in binding has implications for the development of new metal complexes with potential applications in catalysis and material science (M. Fouda et al., 2008).

Corrosion Inhibition

Hydroxy phenyl hydrazides have been synthesized and explored as corrosion inhibitors, demonstrating their efficacy in protecting metals against corrosion in acidic media. These studies provide a comprehensive understanding of the inhibitory mechanisms through electrochemical and surface analysis techniques. The findings indicate the potential of these compounds as environmentally benign corrosion inhibitors (A. Singh et al., 2021).

Anticancer Properties

Derivatives of 2-hydroxybenzohydrazide have been synthesized and evaluated for their anticancer activities. Some compounds demonstrated significant activity against various cancer cell lines, indicating the potential of these derivatives as leads for the development of new anticancer drugs. The structure-activity relationships explored in these studies provide valuable insights for further drug development (Salahuddin et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-19-12-5-4-11-18(19)20(24)22-21-14-15-7-6-10-17(13-15)16-8-2-1-3-9-16/h1-14,23H,(H,22,24)/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJFPHWBDWIPOX-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)

![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)

![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)

![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)

![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)

![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)